molecular formula C11H11BrO4 B15314246 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

Cat. No.: B15314246
M. Wt: 287.11 g/mol
InChI Key: WUFJMZMVBZNMQO-UHFFFAOYSA-N
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Description

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is a halogenated benzodioxane derivative featuring a bromine atom at the 8-position of the benzodioxin ring and a propanoic acid moiety at the 6-position. This compound is primarily utilized in pharmacological research and as a synthetic intermediate for designing receptor-targeted molecules .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)propanoic acid

InChI

InChI=1S/C11H11BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h5-6H,1-4H2,(H,13,14)

InChI Key

WUFJMZMVBZNMQO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the bromination of a dihydrobenzo[b][1,4]dioxin precursor followed by the introduction of a propanoic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the dioxin ring. The subsequent step involves the reaction of the brominated intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring system can interact with biological macromolecules, potentially inhibiting or modulating their functions. The propanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

Halogen vs. Other Substituents
  • 7-Nitro Derivative (E-9): Replacing bromine with a nitro group at position 7 (3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid) significantly increases electron-withdrawing effects, which may elevate the acidity of the propanoic acid (lower pKa) and alter metabolic stability. This compound demonstrated antiproliferative activity in cancer cell lines, suggesting substituent-dependent bioactivity .
Functional Group Modifications
  • Sulfonyl Derivative (CAS 881044-58-2): Replacing the benzodioxin-propanoic acid linkage with a sulfonyl group (3-[(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl]propanoic acid) introduces strong electron-withdrawing effects, increasing acidity and hydrogen-bonding capacity. This compound is classified as an irritant, highlighting substituent-dependent toxicity .
  • Hydroxypropanenitrile Derivative (CAS 1053658-19-7) : Replacing the carboxylic acid with a hydroxynitrile group (3-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile) eliminates acidity and introduces a nitrile moiety, which may confer metabolic liability or serve as a precursor for further functionalization .

Structural Complexity and Pharmacological Relevance

  • Isoindolinone-Nitro Hybrid (E-9): The isoindolinone moiety in E-9 adds rigidity and may improve binding affinity to antiproliferative targets, as observed in studies by Sierra-Rivera et al. (2021) .

Physicochemical Properties (Inferred)

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Acidity (Relative pKa) Bioactivity Notes
Target Compound 8-Bromo Propanoic acid ~287.1 (estimated) Moderate (pKa ~4.5) Research intermediate
7-Nitro (E-9) 7-Nitro, isoindolinone Propanoic acid, ketone ~406.3 (reported) High (pKa ~3.8) Antiproliferative
7-Methoxy (CAS 883545-08-2) 7-Methoxy Propanoic acid ~252.2 Low (pKa ~5.0) Membrane permeability
Sulfonyl (CAS 881044-58-2) 6-Sulfonyl Propanoic acid, sulfonyl 272.27 Very high (pKa ~2.5) Irritant

Biological Activity

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a brominated benzodioxin structure, which is known for its reactivity and potential interactions with biological targets. The presence of the bromine atom at the 8-position enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are important in various physiological processes .
  • Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .
  • Binding Affinity : Molecular docking studies indicate that the compound may bind effectively to specific biological targets, influencing their activity .

Biological Activity Overview

Activity Description
Enzyme InhibitionPotential inhibition of AChE and α-glucosidase; further studies needed for specificity.
Antioxidant PropertiesMay scavenge reactive oxygen species (ROS), reducing oxidative damage in cells.
Anticancer PotentialSimilar compounds have shown anticancer properties; further investigation required.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research has demonstrated that compounds structurally related to this compound can inhibit AChE with varying degrees of potency. For instance, a related compound exhibited an IC50 value of approximately 0.51 μM against MAO-B .
  • Toxicity Evaluation :
    • In vitro toxicity assessments using Vero cells indicated that compounds similar to this compound were nontoxic up to concentrations of 100 μg/mL. This suggests a favorable safety profile for further development .
  • Molecular Docking Studies :
    • Computational studies have suggested that the compound can engage in hydrogen bonding and hydrophobic interactions with target enzymes, enhancing its potential as a therapeutic agent.

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